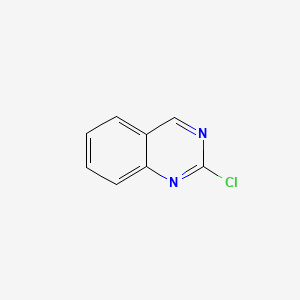

2-Chloroquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPTYRGXBUYONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976967 | |

| Record name | 2-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6141-13-5 | |

| Record name | Quinazoline, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloroquinazoline from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloroquinazoline, a crucial intermediate in the development of various pharmaceuticals, starting from the readily available precursor, anthranilic acid. The synthesis is a well-established two-step process involving the initial formation of quinazolin-4(3H)-one via the Niementowski reaction, followed by chlorination. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a comparative analysis of various reported methodologies.

Reaction Overview

The synthesis of this compound from anthranilic acid proceeds through two primary chemical transformations:

-

Step 1: Niementowski Quinazoline Synthesis. Anthranilic acid is reacted with formamide to yield quinazolin-4(3H)-one. This reaction is a cyclocondensation where the amino group of anthranilic acid attacks the carbonyl carbon of formamide, followed by intramolecular cyclization and dehydration.[1][2][3]

-

Step 2: Chlorination. The resulting quinazolin-4(3H)-one is treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 4-position with a chlorine atom, yielding this compound.[4][5][6]

Reaction Pathway and Experimental Workflow

The overall synthetic route and a typical experimental workflow are illustrated below.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of quinazolin-4(3H)-one and its subsequent chlorination to this compound.

Table 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid and Formamide

| Molar Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1:4 | 130-135 | 2 | 72-96 | [1] |

| 1:5 | 150-160 | 8 | 61 | [7] |

| 1:5 (Microwave) | - | 0.08 (5 min) | 87 | [7] |

Table 2: Chlorination of Quinazolin-4(3H)-one

| Chlorinating Agent | Molar Ratio (Quinazolinone:Reagent) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃ | - | 110 | 2 | 86 | [8] |

| SOCl₂ | 1:excess | Reflux | 4-6 | 92.7 | [8] |

| POCl₃/PCl₅ | - | Water Bath | 6-8 | - | [6] |

| POCl₃ | 1:excess | Reflux | 4 | - | [6] |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the literature.

Synthesis of Quinazolin-4(3H)-one (Conventional Heating)

This protocol is adapted from a procedure yielding 72-96% of the desired product.[1]

Materials:

-

Anthranilic acid (13.7 g, 0.1 mol)

-

Formamide (16 mL, 0.4 mol)

-

Glycerin bath or Wood's alloy bath

-

Two-neck flask with a reflux condenser

-

Crushed ice

-

Activated carbon

-

Distilled water

Procedure:

-

In a two-neck flask equipped with a reflux condenser, combine anthranilic acid (13.7 g, 0.1 mol) and formamide (16 mL, 0.4 mol).

-

Heat the reaction mixture in a glycerin or Wood's alloy bath at 130-135°C for 2 hours.

-

After heating, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing crushed ice and let it stand for 6-8 hours at room temperature to allow for complete precipitation.

-

Filter the resulting crystals, and wash them with cold water.

-

For purification, recrystallize the crude product from water in the presence of activated carbon.

-

Dry the purified crystals to obtain quinazolin-4(3H)-one.

Synthesis of Quinazolin-4(3H)-one (Microwave Irradiation)

This green chemistry approach offers a significant reduction in reaction time with a high yield.[7]

Materials:

-

Anthranilic acid (13.7 g, 0.1 mol)

-

Formamide (22.5 g, 0.5 mol)

-

Microwave reactor

-

Methanol

Procedure:

-

Combine anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol) in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor for a few minutes (the original report suggests a significant time reduction from 8 hours to a few minutes).

-

After the reaction is complete, allow the mixture to cool.

-

The resulting precipitate is filtered off and washed thoroughly with water.

-

Dry the product and recrystallize from methanol to afford pure quinazolin-4(3H)-one.

Chlorination of Quinazolin-4(3H)-one to this compound

This procedure describes the chlorination using phosphoryl chloride.[8]

Materials:

-

Quinazolin-4(3H)-one (340 mg, 2.36 mmol)

-

Phosphoryl chloride (POCl₃, 8 mL)

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve quinazolin-4(3H)-one (340 mg, 2.36 mmol) in phosphoryl chloride (8 mL).

-

Heat the solution at 110°C for 2 hours.

-

After the reaction is complete, evaporate the excess POCl₃ under reduced pressure.

-

Partition the crude residue between dichloromethane (CH₂Cl₂) and a 5% aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain this compound, which can be used in subsequent steps without further purification.

Reaction Mechanisms

Niementowski Reaction Mechanism

The formation of quinazolin-4(3H)-one from anthranilic acid and formamide is believed to proceed through the following steps:

-

N-Formylation: The amino group of anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide to form an N-formylanthranilic acid intermediate.

-

Intramolecular Cyclization: The amide nitrogen of the N-formyl intermediate then attacks the carboxylic acid carbon, leading to a cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic quinazolin-4(3H)-one ring.

Chlorination Mechanism with POCl₃

The chlorination of the lactam functionality in quinazolin-4(3H)-one with POCl₃ is a complex process. It is understood to occur in two main stages:[4]

-

Phosphorylation: An initial reaction occurs where the quinazolinone is phosphorylated by POCl₃. This can happen at either the nitrogen or the oxygen atom of the amide group, with these phosphorylated intermediates being in rapid equilibrium.[4]

-

Nucleophilic Substitution: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the O-phosphorylated intermediate to displace the phosphate group and form the this compound product. This step is facilitated by heating.[4]

Conclusion

The synthesis of this compound from anthranilic acid is a robust and well-documented process. The two-step approach, involving the Niementowski reaction followed by chlorination, offers reliable access to this important heterocyclic building block. While conventional heating methods are effective, microwave-assisted synthesis of the quinazolin-4(3H)-one intermediate presents a more efficient and environmentally friendly alternative. The choice of chlorinating agent and reaction conditions for the second step can be tailored to achieve high yields of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. generis-publishing.com [generis-publishing.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

Spectral Analysis of 2-Chloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-chloroquinazoline, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide leverages data from closely related and structurally analogous compounds, primarily 2-chloroquinoline and other substituted quinazolines. This approach provides a robust framework for the interpretation of spectral data for this compound and its derivatives.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for compounds structurally related to this compound. These data are essential for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted chemical shifts for this compound are based on the analysis of its analogs.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.5 | s | - |

| H-5 | ~8.1 | d | ~8.5 |

| H-6 | ~7.7 | t | ~7.5 |

| H-7 | ~7.9 | t | ~7.5 |

| H-8 | ~7.8 | d | ~8.0 |

Note: These are predicted values and may vary in experimental conditions. Data is extrapolated from known quinazoline derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~154 |

| C-4 | ~151 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~134 |

| C-8 | ~128 |

| C-8a | ~150 |

Note: These are predicted values and may vary in experimental conditions. Data is extrapolated from known quinazoline derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for quinazoline derivatives are well-documented.[1]

Table 3: Characteristic IR Absorption Bands for Quinazoline Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| C=N stretching | 1628 - 1612 |

| C=C aromatic stretching | 1581 - 1566 |

| C-N stretching | 1517 - 1478 |

| C-Cl stretching | ~750 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅ClN₂), the expected molecular weight is approximately 164.59 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 164/166 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes) |

| 129 | [M-Cl]⁺ |

| 102 | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for quinazoline derivatives.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is around 4-5 cm.[3]

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation (LC-MS):

-

Prepare a dilute solution of the this compound sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to an appropriate autosampler vial.

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Mass Range: Scan a range appropriate to detect the molecular ion, for example, m/z 50-500.

Workflow and Data Analysis

The following diagram illustrates a general workflow for the spectral analysis of a synthesized heterocyclic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

The Rising Therapeutic Potential of 2-Chloroquinazoline Derivatives: A Technical Guide

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold holds a prominent position in medicinal chemistry, serving as the foundation for numerous clinically approved drugs. Among its varied iterations, the 2-chloroquinazoline core has emerged as a particularly versatile and potent building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Dual Inhibition of EGFR and VEGFR-2

A prominent strategy in modern cancer therapy is the simultaneous inhibition of multiple signaling pathways to overcome drug resistance and enhance therapeutic efficacy. Several novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] This dual inhibition is a compelling strategy, as blocking both EGFR and VEGFR signaling pathways can synergistically suppress tumor growth and angiogenesis.[2]

One notable compound, 8o , was found to be approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 compared to its prototype.[1][2] Structure-activity relationship (SAR) studies have highlighted the importance of a hydrogen bond donor at the para position of the aniline moiety for effective interaction with conserved glutamate and aspartate residues within the binding sites of both kinases.[1]

Table 1: In Vitro Inhibitory Activity of 2-Chloro-4-anilino-quinazoline Derivatives against EGFR and VEGFR-2

| Compound | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 7 | 18.0 ± 2.5 | 1.6 ± 0.3 |

| 8o | 1.63 ± 0.2 | 0.85 ± 0.1 |

| LASSBio-1812 (36) | 23.0 ± 5.3 | Not Reported |

Data compiled from multiple sources.[1][2][3]

Antiproliferative Activity Against Cancer Cell Lines

The anticancer potential of this compound derivatives extends to direct antiproliferative effects on various cancer cell lines. A series of quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline-chalcones, were evaluated by the U.S. National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[4]

Quinazoline-chalcone 14g displayed significant antiproliferative activity, with GI₅₀ values ranging from 0.622 to 1.81 µM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines.[4] Furthermore, the pyrimidodiazepine derivative 16c exhibited potent cytotoxic activity, being 10-fold more active than the standard anticancer drug doxorubicin against ten different cancer cell lines. Mechanistic studies suggest that these compounds may exert their effects through DNA binding.[4][5]

Table 2: Antiproliferative Activity (GI₅₀, µM) of Quinazoline-Chalcone 14g

| Cell Line | Cancer Type | GI₅₀ (µM) |

| K-562 | Leukemia | 0.622 |

| RPMI-8226 | Leukemia | < 1.81 |

| HCT-116 | Colon Cancer | < 1.81 |

| LOX IMVI | Melanoma | < 1.81 |

| MCF7 | Breast Cancer | < 1.81 |

Data sourced from studies conducted by the U.S. National Cancer Institute (NCI).[4][5]

Inhibition of Tubulin Polymerization

Beyond kinase inhibition, some this compound derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[6] This mechanism is characteristic of several established anticancer drugs. Compound 15 , a this compound derivative, was found to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and disruption of cellular microtubules.[6]

Anti-inflammatory Activity

The quinazoline scaffold is also recognized for its anti-inflammatory properties. A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity using a protein denaturation method.[7][8]

Compound 4 from this series demonstrated the highest activity, with an IC₅₀ value of 1.772 µg/ml, showcasing the potential of this chemical class in developing new anti-inflammatory agents.[7][8] The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

Table 3: In Vitro Anti-inflammatory Activity of 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline Derivatives

| Compound | Anti-inflammatory Activity (IC₅₀, µg/ml) |

| 1 | > 10 |

| 2 | > 10 |

| 3 | > 10 |

| 4 | 1.772 |

| Diclofenac Sodium (Reference) | 0.886 |

Data obtained from in vitro protein denaturation assays.[7][8]

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial potential of this compound derivatives. A series of new substituted 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized and tested for their antimicrobial activity using the disk diffusion technique.[9] The results indicated that compounds containing nitrogen heterocyclic moieties exhibited the most favorable antimicrobial activity, suggesting a promising avenue for the development of new antibacterial and antifungal agents.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.

General Synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline

A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (POCl₃, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.[8] After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and dried to yield the 2,4-dichloro-6,7-dimethoxy quinazoline intermediate.[8]

Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline Derivatives

To a solution of 2,4-dichloro-6,7-dimethoxy quinazoline in a suitable solvent (e.g., ethanol), an equimolar amount of the appropriate aryl amine is added. The reaction mixture is then refluxed for a specified period. Upon cooling, the product crystallizes out and is collected by filtration, washed, and purified by recrystallization.

In Vitro Anti-inflammatory Activity (Protein Denaturation Method)

The anti-inflammatory activity is assessed by the inhibition of egg albumin denaturation.[7][8] A reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compounds is prepared. The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes. After cooling, the turbidity is measured spectrophotometrically at 660 nm. Diclofenac sodium is used as the reference drug. The percentage inhibition of protein denaturation is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines (e.g., HepG2, MDA-MB-468, HCT-116) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[10]

Signaling Pathways and Experimental Workflows

EGFR and VEGFR-2 Signaling Pathways

The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR-2, which are key targets of many this compound derivatives.

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by this compound derivatives.

Drug Discovery and Development Workflow

The following diagram outlines a typical workflow for the discovery and development of novel drugs based on the this compound scaffold.

Caption: A generalized workflow for the discovery and development of this compound-based drugs.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents, particularly as dual inhibitors of EGFR and VEGFR-2, positions them as strong candidates for further development. The anti-inflammatory and antimicrobial activities also warrant more in-depth investigation.

Future research should focus on:

-

Expanding the structure-activity relationship studies to design more potent and selective inhibitors.

-

Elucidating the detailed mechanisms of action for their anti-inflammatory and antimicrobial effects.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.

-

Exploring the potential of these derivatives in combination therapies for cancer and other diseases.

The versatility of the this compound scaffold, coupled with the growing body of evidence supporting its therapeutic potential, ensures that it will remain a focal point of medicinal chemistry research for years to come. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this remarkable chemical entity.

References

- 1. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to 2-Chloroquinazoline as a Pivotal Precursor

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of 2-Chloroquinazoline in Modern Drug Discovery.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Among its derivatives, this compound has emerged as a particularly versatile and valuable precursor, primarily due to the reactivity of its C2-chloro substituent, which allows for the facile introduction of diverse functionalities. This technical guide provides an in-depth exploration of this compound's role in the synthesis of potent therapeutic agents, with a focus on its application in the development of kinase inhibitors for oncology.

Synthesis of the this compound Core

The journey to potent therapeutics often begins with the efficient synthesis of the core scaffold. This compound is typically prepared from the readily available 2(1H)-quinazolinone through a chlorination reaction.

A general and effective method involves the use of phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-diethylaniline or in a solvent like sulfolane.[1] The reaction proceeds by converting the lactam functionality of 2(1H)-quinazolinone into the corresponding chloro-derivative.

Experimental Protocol: Chlorination of 2(1H)-Quinazolinone

A mixture of 2(1H)-quinazolinone (1 equivalent) and phosphoryl chloride (POCl₃, 3-5 equivalents) is heated, often with a catalytic amount of an organic base.[1] The reaction temperature and time can vary depending on the specific substrate and scale. Upon completion, the excess POCl₃ is carefully removed under reduced pressure, and the reaction mixture is quenched with ice-water to precipitate the this compound product, which can then be collected by filtration and purified.[2]

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

The Reactivity and Synthetic Utility of this compound

The synthetic power of this compound lies in the reactivity of the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents, making it a valuable intermediate in the construction of diverse compound libraries. When both C2 and C4 positions are chlorinated, as in 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles under milder conditions.[3]

Two of the most powerful cross-coupling reactions utilized in conjunction with this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the C2 position, a common feature in many kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

To a reaction vessel containing this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) are added.[4][5] The mixture is then dissolved in a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or DME and water. The reaction is heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. Work-up involves partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.[6][7]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This reaction is particularly crucial for the synthesis of 4-anilinoquinazoline-based kinase inhibitors, where a substituted aniline is coupled to the quinazoline core. While the primary application is often at the C4 position of 2,4-dichloroquinazoline, similar principles apply to the C2 position of this compound for the synthesis of 2-aminoquinazoline derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

In a typical procedure, this compound (1 equivalent), the desired amine or aniline (1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) are combined in a dry, inert solvent such as toluene or dioxane.[9][10] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated after an aqueous work-up and purified by chromatography.[11]

Application in the Synthesis of Kinase Inhibitors: Targeting EGFR and VEGFR-2

A significant application of this compound is in the development of ATP-competitive kinase inhibitors. The quinazoline scaffold serves as a "hinge-binding" motif, mimicking the adenine ring of ATP to anchor the inhibitor in the enzyme's active site. The substituents introduced via the C2-chloro position can then extend into other regions of the ATP-binding pocket to confer potency and selectivity.

Many potent anticancer agents are 4-anilinoquinazoline derivatives, which are often synthesized from 2,4-dichloroquinazoline.[12][13] However, the principles of derivatization at the C2 position using this compound as a precursor are equally relevant for exploring the structure-activity relationships (SAR) of novel kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in cancer therapy.[14]

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[15][16] Dual inhibition of both pathways is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

Simplified EGFR and VEGFR-2 Signaling Pathways:

References

- 1. researchgate.net [researchgate.net]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. scienceopen.com [scienceopen.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-Proliferation Activity Evaluation of Novel this compound as Potential EGFR-TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

The Synthetic Versatility of 2-Chloroquinazoline: A Technical Guide to its Preparation and Core Reactions

For Researchers, Scientists, and Drug Development Professionals

2-Chloroquinazoline stands as a pivotal heterocyclic building block in the realm of medicinal chemistry and materials science. Its strategic importance lies in the reactivity of the C2-chloro substituent, which serves as a versatile handle for introducing a diverse array of functional groups through various organic transformations. This guide provides an in-depth review of the principal synthetic routes to this compound and explores its most significant reactions, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The preparation of this compound is predominantly achieved through two reliable pathways: the chlorination of the corresponding quinazolinone precursor and the selective dehalogenation of 2,4-dichloroquinazoline.

Chlorination of Quinazolin-2(1H)-one

A common and effective method for synthesizing this compound is the direct chlorination of quinazolin-2(1H)-one. This transformation is typically accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base or as the solvent itself.[1][2] The precursor, quinazolin-2(1H)-one, can be synthesized from readily available starting materials like anthranilamide.[3][4][5]

The overall synthetic pathway is illustrated below.

Caption: Synthesis of this compound via Chlorination.

Experimental Protocol: Synthesis of this compound from Quinazolin-2(1H)-one

This protocol is a generalized procedure based on established chlorination methods.[1][6][7]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend quinazolin-2(1H)-one (1.0 eq.).

-

Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq.). The POCl₃ can act as both the reagent and the solvent. For reactions sensitive to strong acidic conditions, a high-boiling inert solvent and a base (e.g., N,N-dimethylaniline or triethylamine) can be added.[1]

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2 to 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure. Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the solution is neutral or slightly basic.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform).

Selective Reduction of 2,4-Dichloroquinazoline

An alternative route involves the selective removal of the more reactive 4-chloro substituent from the readily available 2,4-dichloroquinazoline. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack and reduction.[8][9] Methods for this selective dehalogenation include catalytic hydrogenation and reduction using tributyltin hydride.[10]

Caption: Synthesis via Selective Dechlorination.

Experimental Protocol: Selective Catalytic Hydrogenation of 2,4-Dichloroquinazoline

This protocol is a representative procedure for selective dechlorination.[10]

-

Setup: To a hydrogenation vessel, add 2,4-dichloroquinazoline (1.0 eq.) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a palladium-based catalyst, typically 5-10% Palladium on Carbon (Pd/C) (1-5 mol%).

-

Reaction: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material and the formation of this compound. It is crucial to stop the reaction once the desired product is formed to prevent further reduction to quinazoline.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Key Reactions of this compound

The chlorine atom at the C2 position activates the quinazoline ring for a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily undergoes nucleophilic aromatic substitution with a range of nucleophiles, including amines, thiols, and alcohols, to yield diverse 2-substituted quinazolines.

| Nucleophile Type | Reagent Example | Product Type | Conditions | Yield (%) | Reference(s) |

| Nitrogen | Aniline | 2-Anilinoquinazoline | Isopropanol, Reflux, 6h | Good | [11] |

| Nitrogen | Aliphatic Amine | 2-(Alkylamino)quinazoline | THF, Et₃N, r.t. | Varies | [12] |

| Sulfur | Thiophenol | 2-(Phenylthio)quinazoline | Base (e.g., K₂CO₃), DMF | Good | [13] |

| Oxygen | Sodium Methoxide | 2-Methoxyquinazoline | Methanol, Reflux | Good | N/A |

Experimental Protocol: General Procedure for SNAr with Amines

-

Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as isopropanol, THF, or dioxane in a round-bottom flask.[11]

-

Reagent Addition: Add the amine nucleophile (1.0-1.5 eq.). If the nucleophile is used as its hydrochloride salt, or to scavenge the HCl byproduct, add a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction: Stir the reaction mixture at temperatures ranging from room temperature to reflux (e.g., 80 °C) for several hours (2-24 h), depending on the reactivity of the amine.[12] Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This compound is a competent electrophilic partner in several of these transformations.

Caption: Overview of Major Reaction Pathways for this compound.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples this compound with boronic acids or their esters to form 2-arylquinazolines. This reaction is highly valued for its tolerance of a wide range of functional groups.[8][14]

| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Good | [15][16] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | 70-90 | [17] |

| Heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 60-85 | [8][15] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on common practices for Suzuki couplings.[15][17]

-

Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture with vigorous stirring to the required temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the 2-arylquinazoline product.

b) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, providing access to 2-alkynylquinazolines.[18][19] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | r.t. | High | [18] |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | H₂O | 80 | 96 | [20] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Reflux | Good | [18] |

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a generalized protocol for Sonogashira cross-coupling reactions.[18][20]

-

Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Reagent Addition: Add a degassed solvent (e.g., DMF, THF, or triethylamine which can also serve as the base). Add the terminal alkyne (1.1-1.5 eq.) and the base (e.g., Et₃N, Cs₂CO₃, 2.0-3.0 eq.) if it is not the solvent.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Wash the combined organic extracts with saturated ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

This guide highlights the principal methods for the synthesis of this compound and its subsequent functionalization. The versatility demonstrated in its reactions, particularly nucleophilic substitution and palladium-catalyzed cross-couplings, cements its status as a high-value intermediate for the rapid construction of complex molecular architectures relevant to drug discovery and materials science. The provided protocols offer a foundational framework for researchers to employ and adapt this important heterocyclic scaffold in their synthetic endeavors.

References

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN107778256B - A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde - Google Patents [patents.google.com]

- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 5. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic chemistry - Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Discovery and history of quinazoline compounds

An In-depth Technical Guide to the Discovery and History of Quinazoline Compounds

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its versatile chemical nature and ability to interact with a wide array of biological targets have led to the development of numerous clinically important therapeutic agents.[3][4] From its initial synthesis in the 19th century to its central role in modern targeted cancer therapy, the history of quinazoline is a compelling narrative of chemical innovation and drug discovery. This guide provides a technical overview of the key milestones in the discovery, synthesis, and therapeutic application of quinazoline compounds for researchers, scientists, and drug development professionals.

Early Discovery and Synthesis of the Quinazoline Core

The journey of quinazoline began in the mid-19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.[5][6][7] However, the parent quinazoline heterocycle was not synthesized until several years later.

In 1895, August Bischler and Lang first reported the synthesis of quinazoline itself via the decarboxylation of quinazoline-2-carboxylic acid.[8] A more practical and widely recognized synthesis was developed by Siegmund Gabriel in 1903.[5][8] Gabriel's method involved the reduction of o-nitrobenzylamine, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which was then oxidized to produce the aromatic quinazoline ring system.[8] These pioneering efforts laid the fundamental groundwork for the extensive exploration of quinazoline chemistry that would follow.

Emergence as a Bioactive Scaffold

For nearly half a century after its initial synthesis, the quinazoline moiety remained largely a subject of academic chemical interest. The turning point came in the 1950s with the isolation and structural elucidation of quinazolinone alkaloids from natural sources.[9] A key example is Vasicine (Peganine), an alkaloid isolated from the plant Dichroa febrifuga, which was traditionally used in Chinese medicine and found to have antimalarial properties.[9] This discovery sparked significant interest among medicinal chemists, who began to recognize the potential of the quinazoline core as a scaffold for developing new therapeutic agents. Its rigid structure and the specific positioning of its nitrogen atoms proved ideal for forming key interactions with biological targets, leading to its designation as a privileged scaffold.

Therapeutic Breakthroughs and Key Drug Classes

The versatility of the quinazoline core has led to the development of drugs across multiple therapeutic areas. Two of the most impactful examples are in the treatment of hypertension and cancer.

Prazosin: A Revolution in Antihypertensive Therapy

In the mid-20th century, Pfizer initiated a research program to develop novel antihypertensive agents. This effort culminated in the discovery of Prazosin, a quinazoline derivative that represented a new class of antihypertensive drugs.[10][11] Prazosin was first approved by the FDA in 1988 and became a cornerstone in the management of hypertension.[10]

Mechanism of Action: Prazosin functions as a selective antagonist of the alpha-1 (α1) adrenergic receptors.[12][13] These receptors are located on the smooth muscle of blood vessels. When stimulated by catecholamines like norepinephrine, they cause vasoconstriction, leading to an increase in blood pressure.[14] Prazosin competitively blocks these receptors, preventing vasoconstriction and leading to vasodilation (widening of blood vessels). This reduces peripheral vascular resistance and, consequently, lowers blood pressure.[14][15] Its selectivity for α1 over α2 receptors was a significant advantage, reducing certain side effects seen with non-selective alpha-blockers.[13]

Quantitative Data: Receptor Selectivity

| Compound | Receptor Target | Action | Notes |

| Prazosin | α1-adrenergic receptor | Selective, reversible antagonist | High selectivity for α1 over α2 subtypes contributes to its therapeutic profile.[13] |

| Used for hypertension, Benign Prostatic Hyperplasia (BPH), and PTSD-associated nightmares.[12] |

Gefitinib and Erlotinib: Dawn of Targeted Cancer Therapy

The discovery that the Epidermal Growth Factor Receptor (EGFR) is overexpressed or mutated in many cancers provided a new target for anticancer drug development.[16][17] This led to the creation of a new class of quinazoline-based drugs: EGFR tyrosine kinase inhibitors (TKIs).

Gefitinib (Iressa®), developed by AstraZeneca, was the first selective EGFR-TKI approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC).[8][18][19] Shortly after, in 2004, Erlotinib (Tarceva®) was also approved for NSCLC and later for pancreatic cancer.[18][20] These drugs marked a paradigm shift from traditional cytotoxic chemotherapy to targeted therapy.

Mechanism of Action: Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives.[17] They function by competitively and reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[8][21] This blockade prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[16] A remarkable finding was that these drugs were particularly effective in patients whose tumors harbored specific activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R mutation), making them a prime example of personalized medicine.[18]

Quantitative Data: EGFR Inhibition

| Compound | Target | IC₅₀ Value | Drug Generation | FDA Approval (NSCLC) |

| Gefitinib | EGFR Tyrosine Kinase | ~3.2 nM (wild-type) | First | 2003[8][18] |

| Erlotinib | EGFR Tyrosine Kinase | 2 nM | First | 2004[18][22] |

| Afatinib | Pan-HER (irreversible) | - | Second | - |

| Osimertinib | T790M Mutant EGFR | ~2.2-4.2 nM (mutant) | Third | 2017 (for T790M)[16][23] |

IC₅₀ values can vary based on experimental conditions.

The success of first-generation TKIs was often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[18] This spurred the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) inhibitors designed to overcome this resistance, further cementing the importance of the quinazoline and related scaffolds in oncology.[16][17]

Mandatory Visualizations

Caption: A timeline of key milestones in the discovery and development of quinazoline compounds.

Caption: Mechanism of action of Prazosin as an α1-adrenergic receptor antagonist.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline - Wikipedia [en.wikipedia.org]

- 9. omicsonline.org [omicsonline.org]

- 10. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 15. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Erlotinib - Wikipedia [en.wikipedia.org]

- 21. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. cancernetwork.com [cancernetwork.com]

- 23. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroquinazoline Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 2-chloroquinazoline derivatives, providing a crucial resource for researchers in medicinal chemistry and oncology.

The quinazoline scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved drugs and clinical candidates. Among its various substituted forms, this compound serves as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their anticancer properties. It consolidates key quantitative data, details essential experimental protocols, and visualizes critical biological pathways to empower researchers in the development of novel therapeutics.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. A significant body of research has focused on their potential as inhibitors of key signaling proteins in cancer, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.

Anticancer Activity

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition. The 2-chloro substituent provides a reactive handle for further molecular elaboration, enabling the fine-tuning of potency and selectivity. Structure-activity relationship (SAR) studies have revealed several key insights:

-

Substitution at the 4-position: The nature of the substituent at the 4-position is critical for activity. Anilino groups are particularly effective, with further substitutions on the aniline ring modulating potency against different EGFR mutants.

-

Substitution at the 6- and 7-positions: Modifications at these positions with small alkoxy or substituted amino groups can enhance binding affinity and pharmacokinetic properties.

-

The role of the 2-chloro group: While often used as a synthetic intermediate, the 2-chloro atom itself can influence activity. In some analogs, it is retained in the final compound, while in others it is displaced by various nucleophiles to introduce further diversity.

Table 1: Anti-Proliferative Activity of 2-Chloro-N-[2-chloro-4-(anilino)quinazolin-6-yl]acetamide Derivatives [1]

| Compound | R³ Substituent | A549 IC₅₀ (μM) | NCI-H1975 IC₅₀ (μM) | AGS IC₅₀ (μM) | HepG2 IC₅₀ (μM) |

| 10a | H | >50 | >50 | >50 | >50 |

| 10b | Cl | 3.68 | 10.06 | 1.73 | 2.04 |

| 10c | Vinyl | 21.32 | 30.14 | 15.48 | 18.91 |

| Gefitinib | - | 15.23 | 2.37 | 10.29 | 12.54 |

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50%.

Table 2: Antibacterial Activity of 2-(amino)quinazolin-4(3H)-one Derivatives [2]

| Compound | Substituent on Quinazolinone Ring | S. aureus ATCC25923 MIC₅₀ (μM) | S. aureus JE2 (MRSA) MIC₅₀ (μM) |

| 1 | Unsubstituted | 4.8 | 10.2 |

| 6a | 7,8-dichloro | 10.8 | 6.9 |

| 6l | 7-chloro | 1.0 | 0.6 |

MIC₅₀ values represent the minimum inhibitory concentration required to inhibit 50% of bacterial growth.

Synthetic Methodologies

The synthesis of this compound and its derivatives typically starts from readily available anthranilic acid derivatives. A common strategy involves the initial formation of a quinazoline-2,4-dione, followed by chlorination and selective functionalization.

Synthesis of the 2,4-Dichloroquinazoline Intermediate

A widely used precursor for this compound analogs is 2,4-dichloroquinazoline. Its synthesis generally proceeds as follows:

-

Cyclization: Anthranilic acid is reacted with urea or potassium cyanate to form quinazoline-2,4-dione.

-

Chlorination: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloroquinazoline.

Selective Derivatization of 2,4-Dichloroquinazoline

The chlorine atom at the 4-position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the 2-position. This differential reactivity allows for the selective introduction of various substituents at the 4-position while leaving the 2-chloro group intact for subsequent modifications.

A general procedure for the synthesis of 4-amino-2-chloroquinazoline derivatives is as follows:

-

Reaction Setup: 2,4-dichloroquinazoline is dissolved in a suitable solvent, such as isopropanol or acetonitrile.

-

Nucleophilic Addition: The desired amine (1 equivalent) and a base, such as triethylamine or diisopropylethylamine, are added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed protocols for key experiments commonly used in the evaluation of this compound derivatives.

General Procedure for the Synthesis of 4-Anilino-2-chloroquinazoline Derivatives

Materials:

-

2,4-dichloroquinazoline

-

Substituted aniline

-

Isopropanol

-

Triethylamine

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolve 2,4-dichloroquinazoline (1.0 mmol) in isopropanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the substituted aniline (1.1 mmol) to the solution.

-

Add triethylamine (1.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the desired 4-anilino-2-chloroquinazoline derivative.

-

Further purification can be performed by recrystallization from a suitable solvent if necessary.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Visualizing Molecular Mechanisms and Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to the study of this compound derivatives.

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: General synthetic route for this compound derivatives.

Conclusion

This compound and its derivatives represent a rich and continually evolving area of medicinal chemistry. The versatility of the this compound core as a synthetic intermediate, combined with the potent and tunable biological activities of its analogs, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a consolidated resource of quantitative data, experimental protocols, and mechanistic visualizations to aid researchers in this important field. A thorough understanding of the synthesis, SAR, and biological evaluation methods outlined herein will be instrumental in the design and development of the next generation of quinazoline-based drugs.

References

Solubility and Stability of 2-Chloroquinazoline: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroquinazoline is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, screening, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₅ClN₂ | [1][2] |

| Molecular Weight | 164.59 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 6141-13-5 | [1][2] |

Solubility Profile

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on the physicochemical properties of related heterocyclic compounds. Polar aprotic solvents are generally effective for dissolving such molecules.

Table 2.1: Qualitative and Experimentally Determined Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Molar Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be soluble | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Expected to be soluble | Data to be determined | Data to be determined |

| Acetonitrile (ACN) | Polar Aprotic | Expected to be soluble | Data to be determined | Data to be determined |

| Ethanol (EtOH) | Polar Protic | Expected to be sparingly soluble | Data to be determined | Data to be determined |

| Methanol (MeOH) | Polar Protic | Expected to be sparingly soluble | Data to be determined | Data to be determined |

| Water | Polar Protic | Expected to be poorly soluble | Data to be determined | Data to be determined |

Note: The determination of precise solubility values requires experimental validation. A detailed protocol for kinetic solubility assessment is provided in Section 4.1.

Stability Profile

Table 3.1: Stability of this compound under Stress Conditions (to be determined)

| Stress Condition | Test Parameters | % Degradation (Time-dependent) | Major Degradants |

| Acidic Hydrolysis | 0.1 N HCl, RT, 40°C, 60°C | Data to be determined | Data to be determined |

| Basic Hydrolysis | 0.1 N NaOH, RT, 40°C, 60°C | Data to be determined | Data to be determined |

| Oxidative Degradation | 3-30% H₂O₂, RT, 40°C | Data to be determined | Data to be determined |

| Thermal Degradation | Solid state & solution, 60°C, 80°C | Data to be determined | Data to be determined |

| Photostability | Solid state & solution, ICH Q1B options | Data to be determined | Data to be determined |

Note: A detailed protocol for conducting stability studies and developing a stability-indicating HPLC method is provided in Section 4.2.

Experimental Protocols

Kinetic Solubility Determination (Shake-Flask Method)

This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in aqueous buffer, which is particularly relevant for early-stage drug discovery.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Incubation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well filter plate. Add an appropriate volume of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

-

Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium[5].

-

Separation of Undissolved Compound: Filter the samples through the 96-well filter plate into a clean collection plate. Alternatively, centrifuge the plate and collect the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].

-

Data Analysis: Construct a calibration curve from the serial dilutions of the stock solution and determine the solubility limit.

References

Quantum chemical computation of 2-Chloroquinazoline

An In-Depth Technical Guide to the Quantum Chemical Computation of 2-Chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] A thorough understanding of their electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is pivotal for the rational design of novel therapeutic agents. This technical guide delineates the application of quantum chemical computations, with a focus on Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. This document serves as a comprehensive protocol for the theoretical investigation of this molecule, providing expected outcomes based on studies of structurally analogous compounds.

Introduction to the Quantum Chemical Analysis of Quinazolines

Quantum chemical calculations have emerged as indispensable tools in contemporary chemistry and drug discovery, offering precise predictions of molecular properties such as geometries, electronic structures, and spectroscopic signatures.[3][4] For quinazoline derivatives like this compound, DFT calculations can furnish critical insights into:

-

Molecular Geometry: Accurate prediction of bond lengths, bond angles, and dihedral angles in the molecule's ground state.

-

Electronic Properties: Determination of electron density distribution, identification of frontier molecular orbitals (HOMO and LUMO), and calculation of the HOMO-LUMO energy gap, which is fundamental to understanding chemical reactivity and electronic transitions.[3][5]

-

Spectroscopic Signatures: Simulation of UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation and validation of experimental data.

-

Reactivity Descriptors: Calculation of parameters like molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic and nucleophilic attack.[4]

Experimental and Computational Protocols

Experimental Methodologies (for validation)

While this guide focuses on computational methods, it is crucial to acknowledge the experimental techniques that provide the basis for validation.

-

Synthesis of this compound: The synthesis of this compound can be achieved through various methods, often starting from 2,4-dichloroquinazoline and involving selective removal of the 4-chloro substituent.[6]

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to record the vibrational spectra of the compound, typically in the solid phase.[7]

-

NMR Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and connectivity of the atoms.[1]

-

UV-Vis Spectroscopy: This method is employed to study the electronic transitions within the molecule.

-

Computational Details

A robust and widely accepted method for calculations on molecules of this nature is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a Pople-style basis set, such as 6-311++G(d,p).[7][8]

-

Software: All computations can be performed using the Gaussian 09 program package or similar software.[9]

-